molecular formula C8H16Br2N2 B14345680 (2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide CAS No. 93263-15-1

(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide

Cat. No.: B14345680
CAS No.: 93263-15-1
M. Wt: 300.03 g/mol
InChI Key: XUQWXCHEHKSAPL-UHFFFAOYSA-M
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Description

(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide is a quaternary ammonium compound that features both a bromoethyl and a cyanopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide typically involves the reaction of 3-cyanopropylamine with 2-bromoethyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-cyanopropylamine+2-bromoethyl bromide(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide\text{3-cyanopropylamine} + \text{2-bromoethyl bromide} \rightarrow \text{this compound} 3-cyanopropylamine+2-bromoethyl bromide→(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions under appropriate conditions.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as ethylamine derivatives.

    Oxidation: Products may include carboxylic acids or other oxidized forms.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

Scientific Research Applications

(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the cyanopropyl group can engage in various chemical interactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromoethyl)trimethylammonium bromide
  • (2-Bromoethyl)triphenylphosphonium bromide
  • (2-Bromoethyl)ethylammonium bromide

Uniqueness

(2-Bromoethyl)(3-cyanopropyl)dimethylammonium bromide is unique due to the presence of both a bromoethyl and a cyanopropyl group This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

93263-15-1

Molecular Formula

C8H16Br2N2

Molecular Weight

300.03 g/mol

IUPAC Name

2-bromoethyl-(3-cyanopropyl)-dimethylazanium;bromide

InChI

InChI=1S/C8H16BrN2.BrH/c1-11(2,8-5-9)7-4-3-6-10;/h3-5,7-8H2,1-2H3;1H/q+1;/p-1

InChI Key

XUQWXCHEHKSAPL-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCCC#N)CCBr.[Br-]

Origin of Product

United States

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